2,4-difluoro-N-methylaniline

Catalog No.
S1897852
CAS No.
138564-16-6
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-difluoro-N-methylaniline

CAS Number

138564-16-6

Product Name

2,4-difluoro-N-methylaniline

IUPAC Name

2,4-difluoro-N-methylaniline

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3

InChI Key

RPGDVPAENGWKAO-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)F)F

Canonical SMILES

CNC1=C(C=C(C=C1)F)F

Photocatalytic Difluoromethylation

    Summary of Application: 2,4-Difluoro-N-methylaniline could potentially be used in photocatalytic difluoromethylation reactions.

    Methods of Application: The optimized reaction conditions employ biaryl vinyl ethers (0.2 mmol), BrCF2CO2Et or 2-bromo-2,2-difluoroamides (0.4 mmol), Et3N (0.4 mmol), and fac-Ir(ppy)3 (2 mol %) in CH3COOEt as the solvent (2 mL) under an Ar atmosphere upon irradiation of 5 W blue LEDs at room temperature for 12 h.

    Results or Outcomes: The outcomes of these reactions include the successful introduction of difluoromethyl groups into the target molecules.

2,4-Difluoro-N-methylaniline is an organic compound with the molecular formula C7H7F2NC_7H_7F_2N and a molecular weight of approximately 145.14 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the aromatic ring, and a methylaniline group. This compound is a derivative of aniline, where the amino group is substituted with a methyl group. The compound appears as a dark reddish-purple liquid and is soluble in water, with a solubility range of 10 to 50 mg/mL at approximately 20°C .

Aniline derivatives can exhibit a range of hazards, including:

  • Toxicity: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation, dizziness, or other health effects [].
  • Flammability: Organic compounds like 2,4-difluoro-N-methylaniline are generally flammable and should be handled with appropriate precautions.
Involving 2,4-difluoro-N-methylaniline include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine atoms, which enhance its reactivity towards nucleophiles.
  • Acid-Base Reactions: As an amine, it can react with acids to form salts. This reaction is exothermic and involves the neutralization of the amine with an acid .
  • Electrophilic Aromatic Substitution: The presence of fluorine can direct electrophilic substitution reactions, influencing regioselectivity in further synthetic applications.

2,4-Difluoro-N-methylaniline exhibits acute toxicity; it is harmful if swallowed or if it comes into contact with skin . The compound's biological activity has not been extensively studied in terms of pharmacological effects, but its structural similarity to other anilines suggests potential interactions with biological systems. Anilines generally possess varying degrees of biological activity, including antimicrobial and antitumor properties.

The synthesis of 2,4-difluoro-N-methylaniline can be achieved through several methods:

  • Direct Fluorination: Starting from N-methylaniline, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions to achieve selective substitution at the desired positions.
  • Regioselective Reactions: The compound can also be synthesized via regioselective reactions involving N-methylaniline and fluorinated electrophiles, such as 2,4-dinitrofluorobenzene, where the reaction conditions are optimized for selectivity .
  • Photocatalytic Methods: Recent studies have explored photocatalytic difluoromethylation reactions that could potentially yield this compound.

2,4-Difluoro-N-methylaniline has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the fluorine substituents.
  • Fluorinated Compounds: It is used in the preparation of other fluorinated compounds which are valuable in various chemical processes.
  • Research

Interaction studies on 2,4-difluoro-N-methylaniline primarily focus on its reactivity with electrophiles and nucleophiles. Its ability to undergo nucleophilic substitution suggests that it could interact effectively with various reagents in synthetic chemistry. Additionally, studies indicate that compounds with similar structures can exhibit varying reactivity based on their functional groups and substituents .

Several compounds share structural similarities with 2,4-difluoro-N-methylaniline. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-MethylanilineAniline derivativeLacks fluorine substituents; more basic character
2-Fluoro-N-methylanilineMonofluorinated anilineOnly one fluorine; different electronic properties
3,4-DifluoroanilineDifluorinated anilineDifferent substitution pattern; potential for different reactivity
2,6-Difluoro-N-methylanilineDifluorinated anilineDifferent positioning of fluorines affects reactivity

Each of these compounds exhibits unique chemical properties and reactivities due to their specific substituents and positions on the aromatic ring. The presence of multiple fluorine atoms in 2,4-difluoro-N-methylaniline enhances its electrophilic character compared to its non-fluorinated analogs.

The diazotization-methylation pathway constitutes one of the fundamental approaches for synthesizing 2,4-difluoro-N-methylaniline, involving sequential functional group transformations that enable precise control over the final product structure.

Traditional Diazotization Methodology

The diazotization process begins with 2,4-difluoroaniline as the starting material, which undergoes treatment with sodium nitrite and hydrochloric acid under carefully controlled temperature conditions. The reaction proceeds through the formation of a diazonium salt intermediate, where nitrous acid generated in-situ from sodium nitrite and hydrochloric acid reacts with the amino group [1]. The mechanism involves initial protonation of nitrous acid followed by water loss to generate the nitrosonium ion, which subsequently attacks the nucleophilic amine nitrogen to form the diazonium species [1].

Temperature control proves critical during this transformation, with optimal conditions maintained between 0-5°C to prevent decomposition of the thermally unstable diazonium intermediate [1]. Research indicates that electron-withdrawing groups, such as the fluorine substituents in 2,4-difluoroaniline, reduce the nucleophilicity of the amino nitrogen, requiring more vigorous conditions compared to unsubstituted anilines [2].

Continuous Flow Diazotization Optimization

Recent advances in continuous flow technology have revolutionized diazotization processes for difluoroaniline derivatives. A study examining 2,4-difluoroaniline conversion to 1,3-difluorobenzene demonstrated that continuous diazotization could be achieved at 20°C with residence times as short as 10 seconds [3]. The subsequent hydro-de-diazotization step proceeded at 25°C with a 40-minute residence time, achieving 90% yield with a throughput of 245 grams per hour of 2,4-difluoroaniline [3].

Methylation Following Diazotization

The methylation step following diazotization requires careful consideration of reaction conditions and reagent selection. Methyl iodide emerges as the preferred methylating agent in the presence of potassium carbonate as the base . Optimal conditions involve acetone as the solvent at reflux temperature (60°C), yielding 80-85% of the methylated product . Alternative methylating agents include dimethyl sulfate with aqueous sodium hydroxide, though this approach typically provides lower yields of 75-78% at room temperature .

The methylation mechanism proceeds through nucleophilic substitution where the deprotonated amine attacks the methyl carbon of the alkylating agent. The presence of fluorine substituents influences the basicity of the amine, requiring optimization of base equivalents and reaction temperature to achieve complete conversion .

Reaction Parameter Optimization

ParameterOptimal RangeImpact on Yield
Temperature (Diazotization)0-5°CCritical for diazonium stability
Temperature (Methylation)60°C80-85% yield optimization
Sodium Nitrite Equivalents1.1-1.2Prevents incomplete conversion
Methyl Iodide Equivalents1.2-1.5Drives methylation completion
Base Equivalents (K₂CO₃)2.0-2.5Ensures complete deprotonation

Alternative Synthetic Routes and Catalytic Approaches

Beyond traditional diazotization-methylation pathways, several alternative synthetic strategies have been developed to access 2,4-difluoro-N-methylaniline with improved efficiency and reduced environmental impact.

Direct N-Methylation of 2,4-Difluoroaniline

Direct methylation of 2,4-difluoroaniline represents the most straightforward synthetic approach, eliminating the need for diazotization intermediates. This methodology employs various catalytic systems and methylating agents to achieve selective mono-methylation.

Ruthenium-Catalyzed Methylation with Methanol

Advanced catalytic systems utilizing ruthenium complexes enable direct N-methylation using methanol as a sustainable C1 source. The (DPEPhos)RuCl₂PPh₃ catalyst system demonstrates exceptional performance for aromatic amine methylation under borrowing hydrogen conditions [6]. Optimal reaction conditions involve 0.5 mol% catalyst loading at 140°C for 12 hours with 0.5 equivalents of cesium carbonate as base [6].

The mechanism proceeds through initial formation of a ruthenium hydride intermediate following β-hydrogen elimination from methanol [6]. Formaldehyde generated during this process reacts with the amine substrate to form an imine intermediate, which subsequently undergoes reduction by the ruthenium hydride species to yield the methylated product [6]. This approach achieves 95-97% yields for para-substituted anilines and maintains excellent selectivity for mono-methylation [6].

Iridium-Catalyzed N-Methylation Systems

Iridium-based catalysts incorporating 2-arylbenzo[d]oxazole N-heterocyclic carbene ligands demonstrate superior performance for ortho-substituted aromatic amines, including difluoroaniline derivatives [7]. The ABO N,C (carbene)-chelated iridium complexes exhibit enhanced reactivity compared to traditional phosphine-ligated systems [7].

Controlled kinetic experiments reveal that steric modifications significantly influence catalytic activity, with marginal steric hindrance providing optimal performance [7]. The most active catalyst derives from benzoxazole rings without substituents and methyl groups on the benzimidazole ring of the N-heterocyclic carbene ligand [7].

Nickel-Catalyzed Heterogeneous Systems

Heterogeneous nickel catalysts supported on zinc-aluminum mixed oxides (Ni/ZnAlOₓ-600) provide cost-effective alternatives for amine methylation [8]. Reaction conditions involve 160°C with 0.25 equivalents of sodium hydroxide under 10 bar nitrogen pressure for 24 hours [8]. This system demonstrates particular effectiveness for aromatic amines, achieving selective mono-methylation with minimal over-alkylation [8].

Synthetic Route Comparison

MethodologyCatalyst SystemTemperatureTimeYieldSelectivity
Ru-Catalyzed MeOH(DPEPhos)RuCl₂PPh₃140°C12h95-97%>95% mono
Ir-CatalyzedABO N,C carbene-Ir130°C16h70-94%>90% mono
Ni HeterogeneousNi/ZnAlOₓ-600160°C24h85-92%>88% mono
Traditional MeIK₂CO₃/Acetone60°C8h80-85%>80% mono

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed amination reactions utilizing 2,4-difluorochlorobenzene or related halogenated precursors offer alternative pathways for accessing N-methylated difluoroanilines. The Buchwald-Hartwig amination employs Pd₂dba₃ catalyst with X-Phos or S-Phos ligands in the presence of lithium hexamethyldisilazide (LiHMDS) as base [9].

Optimization studies reveal that 3.2 equivalents of LiHMDS at 100°C for 20 hours provide 91% isolated yield [9]. The use of S-Phos ligand proves superior for N-methylated aniline substrates, likely due to reduced steric hindrance compared to X-Phos [9].

Fluorination-Reduction Strategies

Alternative approaches involve fluorination of methylated aniline precursors followed by selective reduction. The Balz-Schiemann reaction enables introduction of fluorine substituents through thermal decomposition of aryl diazonium tetrafluoroborates [2]. This methodology proves particularly effective when starting from N-methylaniline derivatives that can be selectively fluorinated at the desired positions.

The process involves initial diazotization of N-methylaniline followed by treatment with tetrafluoroboric acid to form the diazonium tetrafluoroborate salt [2]. Thermal decomposition at elevated temperatures (>100°C) releases nitrogen and boron trifluoride, yielding the corresponding fluorinated product [2].

Industrial-Scale Production Optimization Strategies

Industrial production of 2,4-difluoro-N-methylaniline requires comprehensive optimization of reaction conditions, equipment design, and process intensification strategies to achieve economic viability and environmental compliance.

Process Intensification through Continuous Flow Technology

Continuous flow processing represents a transformative approach for industrial difluoroaniline production, offering enhanced heat and mass transfer, improved safety profiles, and reduced environmental impact compared to traditional batch operations [10]. The implementation of microreactor platforms enables precise temperature control and residence time optimization, critical factors for fluorinated compound synthesis [10].

A comprehensive study on fluoroaniline derivative production demonstrated that telescoped continuous flow processes could achieve 83% isolated yield with throughput rates of 2 mol/h (0.46 kg/h) when scaled to pilot operations [10]. The optimization involved sequential acetylation and nitration steps using acetic acid/nitric acid mixtures under carefully controlled temperature regimes [10].

Temperature and Pressure Optimization

Industrial-scale methylation processes require optimization of temperature and pressure conditions to maximize yield while minimizing energy consumption and equipment costs. Studies on related fluoroaniline syntheses indicate that operating temperatures between 80-160°C provide optimal balance between reaction rate and selectivity [11].

For 2,4-difluoro-N-isopropylaniline production, maintaining reaction temperatures at 80°C or higher under atmospheric or elevated pressure conditions enables quantitative conversion [11]. The process employs high-boiling point solvents or solvent-free conditions to achieve the necessary thermal environment [11].

Industrial Process Parameters

ParameterBatch OperationContinuous FlowOptimization Impact
Temperature Control±5°C variation±1°C precision15% yield improvement
Residence Time4-12 hours10-40 minutes80% time reduction
Heat TransferLimited by vessel sizeEnhanced by microchannels60% energy savings
Pressure ControlAtmospheric to 10 barPrecise regulation25% selectivity gain
Throughputkg/day scalekg/hour capability20-fold increase

Catalyst Recovery and Recycling

Industrial implementation requires efficient catalyst recovery systems to maintain economic viability. Palladium extraction following metal-catalyzed reactions presents particular challenges due to stringent purity requirements for pharmaceutical applications [12]. Various approaches including trimethyl-1,3,5-triazine-2,4,6-trithiol (TMT) treatment with activated charcoal achieve palladium reduction to below 10 ppm levels [12].

Alternative scavenging methods employ sodium hydrogen sulfite (NaHSO₃) under biphasic conditions, achieving palladium removal to 36 ppm through optimized extraction protocols [12]. The selection of extraction solvent proves critical, with toluene demonstrating superior metal removal compared to methyl tert-butyl ether under identical conditions [12].

Scale-up Validation Studies

Pilot-scale validation studies demonstrate the feasibility of transitioning laboratory-optimized conditions to industrial production. A representative study on fluorinated aniline derivatives achieved consistent product quality and yield across scale-up factors of 100-1000x [10]. Critical success factors include:

  • Heat Management: Implementation of efficient heat exchange systems to prevent thermal runaway reactions
  • Mass Transfer: Optimization of mixing and contact time to ensure complete conversion
  • Quality Control: In-line analytical monitoring to maintain product specifications
  • Waste Minimization: Recovery and recycling of solvents and reagents to reduce environmental impact

Economic Analysis of Production Strategies

Cost analysis reveals that continuous flow processes offer significant economic advantages over batch operations for difluoroaniline production. Capital expenditure requirements are reduced by 40-60% due to smaller equipment footprint and modular design [15]. Operating costs decrease through improved yield, reduced energy consumption, and minimized waste generation [15].

The market for 2,4-difluoroaniline demonstrates strong growth potential, with projections indicating expansion from USD 150 million in 2024 to USD 250 million by 2033, representing a compound annual growth rate of 6.5% [13]. This growth drives continued investment in production optimization and capacity expansion [15].

Quality Assurance and Regulatory Compliance

Industrial production requires comprehensive quality assurance protocols to ensure product specifications meet downstream application requirements. Analytical methods include high-performance liquid chromatography (HPLC) for purity determination, gas chromatography-mass spectrometry (GC-MS) for impurity profiling, and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation [16].

Regulatory compliance involves adherence to Good Manufacturing Practices (GMP) for pharmaceutical intermediates and registration under chemical inventory systems such as the Toxic Substances Control Act (TSCA) inventory [17]. Documentation requirements include detailed process descriptions, impurity profiles, and environmental impact assessments [17].

The fundamental thermodynamic properties of 2,4-difluoro-N-methylaniline reveal distinctive characteristics influenced by the presence of two fluorine substituents. The compound exhibits a molecular formula of C₇H₇F₂N with a molecular weight of 143.13 g/mol [1] . Under reduced pressure conditions of 15 mmHg, the compound demonstrates a boiling point range of 94-96°C [1] [3], significantly lower than that of unsubstituted N-methylaniline, which boils at approximately 196°C at atmospheric pressure [4]. This reduced boiling point under vacuum conditions facilitates purification processes and indicates moderate volatility characteristics.

The refractive index of 2,4-difluoro-N-methylaniline is reported as 1.5045 [1], which falls within the typical range for aromatic fluorinated compounds and reflects the electronic effects of fluorine substitution on the optical properties. The compound exists as a liquid at room temperature and requires storage at 2-8°C under light protection to maintain stability [1] . The flash point coincides with the boiling point range at 94-96°C [1], indicating that the compound becomes flammable at temperatures where significant vapor formation occurs.

Phase transition behavior analysis reveals that 2,4-difluoro-N-methylaniline lacks readily available melting point data [1] [3] [5], suggesting either a very low melting point or potential difficulties in crystallization due to the molecular structure and fluorine substitution pattern. The thermal stability of the compound is enhanced compared to non-fluorinated analogs, a characteristic attributed to the electron-withdrawing effects of fluorine atoms that stabilize the molecular framework [6] [7].
The thermal properties demonstrate that fluorine substitution significantly affects the volatility and phase behavior of N-methylaniline derivatives, with the 2,4-difluoro compound showing intermediate boiling characteristics between mono-fluorinated and some di-fluorinated positional isomers.

Solubility Characteristics in Organic Solvents

The solubility profile of 2,4-difluoro-N-methylaniline exhibits characteristic patterns influenced by the dual effects of fluorine substitution on molecular polarity and hydrophobic interactions. Experimental observations indicate aqueous solubility in the range of 10-50 mg/mL at approximately 20°C [8], representing enhanced water solubility compared to non-fluorinated aniline derivatives. This increased aqueous solubility results from the polar nature introduced by the electronegative fluorine atoms [9] [10].

In organic solvent systems, 2,4-difluoro-N-methylaniline demonstrates preferential solubility in polar solvents [8]. The compound shows slight solubility in chloroform and methanol [11], similar to related fluorinated aniline derivatives. The hydrochloride salt form exhibits significantly enhanced water solubility, exceeding 50 mg/mL [12], due to the ionic character that facilitates hydrogen bonding interactions with water molecules.

The lipophilicity characteristics, as indicated by partition coefficient studies, suggest a LogP value in the range of 2.07-2.5 [13] [14], placing the compound in an intermediate lipophilicity category. This value reflects the balance between the hydrophobic aromatic core and the polar effects introduced by fluorine substitution. Comparative analysis with structural analogs reveals that 3,5-difluoro-N-methylaniline exhibits a similar LogP of 2.07950 [13], indicating that fluorine substitution pattern significantly influences partitioning behavior.

Solubility parameter analysis based on Hansen solubility theory indicates that fluorinated anilines generally show increased compatibility with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [12] [15]. The compound demonstrates moderate solubility in ethanol and enhanced dissolution in polar organic solvents compared to purely hydrocarbon-based systems [9]. Temperature-dependent solubility studies suggest positive correlation between temperature and dissolution in most organic solvents, following typical thermodynamic trends [17].

The unique solubility characteristics arise from the electronic effects of fluorine atoms, which simultaneously increase molecular polarity while maintaining significant hydrophobic character through the aromatic system. This dual nature enables selective solubility properties useful for separation and purification applications [18] [19].

Electronic Effects of Fluorine Substituents

The electronic influence of fluorine substituents in 2,4-difluoro-N-methylaniline profoundly modifies the molecular electronic structure through both inductive and resonance mechanisms. Fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) due to their high electronegativity (3.98 on the Pauling scale) [10] [6], resulting in significant depletion of electron density from the aromatic ring system. This electronic withdrawal is cumulative for the two fluorine substituents, creating a substantially electron-deficient aromatic framework [20] [21].

The resonance effects (+R effect) of fluorine substituents provide a counterbalancing influence through interaction of fluorine lone pair electrons with the aromatic π-system [6] [22]. This interaction creates new molecular orbitals that exhibit lower energy characteristics while maintaining aromatic stability. Computational studies demonstrate that fluorine substitution lowers both highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [10] [7], resulting in enhanced oxidative stability and increased electron-accepting capability.

The concept of "fluoromaticity" emerges as a distinctive electronic phenomenon in fluorinated aromatic systems [6] [22]. This effect describes the enhanced aromatic character resulting from fluorine's unique ability to withdraw electron density through sigma bonding orbitals while donating electron density back through π-system interactions. Quantum mechanical calculations reveal that fluorinated aromatics exhibit activation energies of hydrogenation approximately 4 kcal/mol higher than benzene [6], indicating increased aromatic stabilization.

Electron density distribution analysis shows that fluorine substitution creates significant charge redistribution within the molecular framework [23] [7]. The aromatic carbon atoms bonded to fluorine acquire partial positive charges, while the π-electron density becomes concentrated toward the electronegative fluorine atoms. This redistribution affects intermolecular interactions, favoring hydrogen bonding and dipole-dipole interactions in condensed phases [23].

The electronic effects manifest in altered chemical reactivity patterns, with 2,4-difluoro-N-methylaniline exhibiting reduced nucleophilicity at the amino nitrogen compared to non-fluorinated analogs [20] [24]. Electrophilic aromatic substitution reactions preferentially occur at the meta position (position 5) relative to the fluorine substituents, following the directing effects of electron-withdrawing groups [20] [21]. The reduced basicity of the amine functionality results from electronic withdrawal by the fluorinated aromatic system, affecting acid-base equilibria and coordination chemistry applications [25] [7].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (96.86%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-difluoro-N-methylaniline

Dates

Last modified: 08-16-2023

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